methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Overview
Description
Methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is an organic compound with a complex structure that includes chloro, hydroxy, and trifluoromethyl groups
Preparation Methods
The synthesis of methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves several steps. One common method starts with the esterification of 3-chloro-4-hydroxyphenylacetic acid using anhydrous methanol in the presence of p-toluenesulfonic acid as a catalyst . This reaction yields methyl 3-chloro-4-hydroxyphenylacetate, which can then be further modified to introduce the trifluoromethyl and hydroxy groups under specific reaction conditions.
Chemical Reactions Analysis
Methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
Methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the trifluoromethyl group can enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate can be compared with other similar compounds such as:
Methyl 3-chloro-4-hydroxyphenylacetate: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
3-chloro-4-hydroxyphenylacetic acid: The absence of the ester and trifluoromethyl groups in this compound can lead to variations in its reactivity and applications.
Properties
IUPAC Name |
methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O4/c1-18-8(16)9(17,10(12,13)14)5-2-3-7(15)6(11)4-5/h2-4,15,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCGAMCXZAGHNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)O)Cl)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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